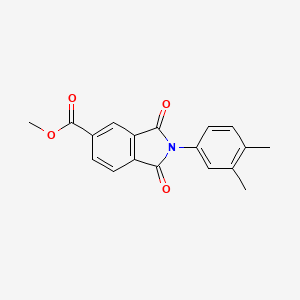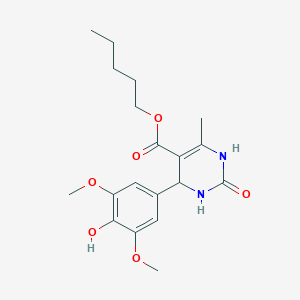
methyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(3,4-diméthylphényl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate de méthyle est un composé organique à structure complexe comprenant un noyau de phtalimide
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(3,4-diméthylphényl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate de méthyle implique généralement les étapes suivantes:
Formation du noyau de phtalimide: La première étape consiste en la réaction de l'anhydride phtalique avec une amine appropriée pour former le noyau de phtalimide. Cette réaction est généralement effectuée en présence d'un déshydratant tel que l'anhydride acétique.
Introduction du groupe diméthylphényle: L'étape suivante consiste à introduire le groupe 3,4-diméthylphényle par une réaction d'acylation de Friedel-Crafts. Cette réaction utilise généralement le chlorure d'aluminium comme catalyseur.
Estérification: La dernière étape est l'estérification du groupe acide carboxylique avec du méthanol en présence d'un acide fort tel que l'acide sulfurique pour former l'ester méthylique.
Méthodes de production industrielle
La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Cela pourrait inclure des réactions en flux continu, l'utilisation de catalyseurs plus efficaces et des techniques de purification avancées telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes méthyles du cycle phényle. Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction: Des réactions de réduction peuvent se produire au niveau des groupes carbonyle du noyau de phtalimide. Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des réducteurs typiques utilisés.
Substitution: Le cycle aromatique peut subir des réactions de substitution électrophile. L'halogénation, la nitration et la sulfonation sont des exemples courants, utilisant respectivement des réactifs comme le brome, l'acide nitrique et l'acide sulfurique.
Réactifs et conditions courants
Oxydation: Permanganate de potassium en milieu alcalin.
Réduction: Borohydrure de sodium dans le méthanol.
Substitution: Brome dans l'acide acétique pour la bromation.
Principaux produits
Oxydation: Formation d'acides carboxyliques à partir des groupes méthyles.
Réduction: Formation d'alcools à partir des groupes carbonyle.
Substitution: Formation de dérivés halogénés, nitrés ou sulfonés.
Applications De Recherche Scientifique
Chimie
En synthèse organique, le 2-(3,4-diméthylphényl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate de méthyle sert de bloc de construction pour des molécules plus complexes. Il est utilisé dans la synthèse de divers composés hétérocycliques et comme intermédiaire dans la préparation de produits pharmaceutiques.
Biologie
Le composé a des applications potentielles dans le développement de nouveaux médicaments. Sa structure permet des interactions avec diverses cibles biologiques, ce qui en fait un candidat pour le développement d'agents anti-inflammatoires, antimicrobiens et anticancéreux.
Médecine
En chimie médicinale, ce composé est étudié pour ses propriétés pharmacologiques. Ses dérivés sont étudiés pour leurs effets thérapeutiques potentiels et comme composés de tête dans la découverte de médicaments.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans la fabrication de colorants, de pigments et de polymères. Sa stabilité et sa réactivité le rendent adapté à diverses applications en science des matériaux.
Mécanisme d'action
Le mécanisme d'action du 2-(3,4-diméthylphényl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Le noyau de phtalimide peut interagir avec les enzymes et les récepteurs, modulant leur activité. Le composé peut inhiber ou activer ces cibles, conduisant à divers effets biologiques. Les voies exactes dépendent de l'application spécifique et du système biologique impliqué.
Mécanisme D'action
The mechanism of action of methyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. The phthalimide core can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Composés similaires
Phtalimide: Le composé parent, largement utilisé en synthèse organique.
Phtalimides N-substitués: Variantes avec différents substituants sur l'atome d'azote.
Diméthylphtalimide: Un analogue plus simple avec des groupes méthyles sur le noyau de phtalimide.
Unicité
Le 2-(3,4-diméthylphényl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate de méthyle est unique en raison de la présence du groupe 3,4-diméthylphényle, qui confère des propriétés chimiques et physiques distinctes. Cette substitution peut affecter la réactivité, la solubilité et l'activité biologique du composé, ce qui en fait un composé précieux pour des applications spécifiques pour lesquelles des composés similaires ne conviennent pas.
Propriétés
Formule moléculaire |
C18H15NO4 |
|---|---|
Poids moléculaire |
309.3 g/mol |
Nom IUPAC |
methyl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C18H15NO4/c1-10-4-6-13(8-11(10)2)19-16(20)14-7-5-12(18(22)23-3)9-15(14)17(19)21/h4-9H,1-3H3 |
Clé InChI |
ICTTYRSAQDVVHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622906.png)
![6-[5-(4-Bromophenyl)furan-2-yl]-5-(4-chlorobenzoyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B11622911.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622919.png)
![2-Ethyl-3-methyl-1-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B11622923.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11622934.png)
![2-({1,5-Dicyano-4-oxo-3-azaspiro[5.5]undec-1-EN-2-YL}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11622939.png)
![2-(4-methyl-1-piperazinyl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622941.png)
![1-[6-(Azepan-1-yl)-5-nitropyrimidin-4-yl]azepane](/img/structure/B11622952.png)
![ethyl (3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B11622955.png)
![2-{[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11622962.png)
![(4E)-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11622964.png)
![1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methoxyphenyl)amino]methylidene}urea](/img/structure/B11622970.png)

![Dimethyl 2,2'-[(1,6-dioxohexane-1,6-diyl)diimino]bis(4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)](/img/structure/B11622978.png)
